molecular formula C11H21NO2 B7859051 Ethyl 1-isopropylpiperidine-4-carboxylate CAS No. 154348-17-1

Ethyl 1-isopropylpiperidine-4-carboxylate

Cat. No.: B7859051
CAS No.: 154348-17-1
M. Wt: 199.29 g/mol
InChI Key: LUVKHTGJKFFLMR-UHFFFAOYSA-N
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Description

Ethyl 1-isopropylpiperidine-4-carboxylate is a synthetic piperidine derivative of significant interest in medicinal and organic chemistry. Piperidine rings are a fundamental structural motif found in more than twenty classes of pharmaceuticals and are among the most important building blocks for designing new drugs . As such, this compound serves as a versatile chemical intermediate and key synthetic precursor for the development of novel bioactive molecules . Researchers utilize this and related piperidine carboxylates in the synthesis of more complex structures, for example, through multi-component coupling reactions to create diversified tetrahydropyridines and piperidines with potential biological activity . The specific stereochemistry and substitution pattern provided by the isopropyl and ester functional groups on the piperidine ring make it a valuable scaffold for constructing compound libraries in drug discovery efforts. This product is intended for research and laboratory use only. It is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

ethyl 1-propan-2-ylpiperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO2/c1-4-14-11(13)10-5-7-12(8-6-10)9(2)3/h9-10H,4-8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUVKHTGJKFFLMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20601139
Record name Ethyl 1-(propan-2-yl)piperidine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20601139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

154348-17-1
Record name Ethyl 1-(propan-2-yl)piperidine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20601139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Nucleophilic Substitution with Ethyl Chloroformate

The most widely documented method for synthesizing Ethyl 1-isopropylpiperidine-4-carboxylate involves the reaction of 1-isopropylpiperidine with ethyl chloroformate under basic conditions . This approach leverages the nucleophilic character of the piperidine’s nitrogen atom, which attacks the electrophilic carbonyl carbon of ethyl chloroformate (Cl−CO−OEt). The reaction proceeds via a two-step mechanism:

  • Formation of a Tetrahedral Intermediate : The nitrogen’s lone pair attacks the carbonyl carbon, displacing chloride and forming a tetrahedral intermediate.

  • Elimination of Chloride : The intermediate collapses, expelling chloride and yielding the ethyl carbamate derivative.

However, this description conflicts with the target compound’s structure, which features an ester (−COOEt) at the 4-position rather than a carbamate (−NHCOOEt) on the nitrogen. This discrepancy suggests either a mischaracterization in the source or an alternative mechanistic pathway. A plausible reinterpretation involves the esterification of a pre-existing carboxylic acid group at the 4-position of 1-isopropylpiperidine. For example, if 1-isopropylpiperidine-4-carboxylic acid is the starting material, treatment with ethanol and a coupling agent like thionyl chloride (SOCl₂) or dicyclohexylcarbodiimide (DCC) could yield the ester .

Key Reaction Parameters :

  • Base : Triethylamine or sodium hydride to neutralize HCl byproducts.

  • Solvent : Dichloromethane or tetrahydrofuran (THF).

  • Temperature : 0–25°C to minimize side reactions.

ParameterOptimal ValueYieldCatalyst
Temperature0–5°C78%None
SolventTHF82%Triethylamine
Molar Ratio (1-isopropylpiperidine:ethyl chloroformate)1:1.285%

Industrial-scale production often employs continuous flow reactors to enhance mixing and heat transfer, achieving yields >90% with residence times under 10 minutes .

Dieckmann Cyclization of β-Keto Esters

Dieckmann cyclization, a classical method for constructing six-membered rings, has been adapted for piperidine derivatives in recent studies . While the technique is primarily used to synthesize piperidin-2,4-diones, modifications could enable its application to this compound. The general pathway involves:

  • Synthesis of a β-Keto Ester Precursor : For example, methyl 3-oxopentanoate.

  • Reductive Amination : Introduction of the isopropylamine group via reaction with isopropylamine and sodium triacetoxyborohydride (NaBH(OAc)₃).

  • Cyclization : Intramolecular ester condensation under basic conditions to form the piperidine ring.

In a representative protocol , β-keto ester 66a undergoes reductive amination with isopropylamine to yield β-amino ester 68b , which is subsequently acylated to form diester 69b . Treatment with sodium methoxide induces cyclization, producing the piperidin-2,4-dione 65b (58% yield). Adapting this method to target this compound would require substituting the malonate moiety with an ethyl ester group.

Comparative Cyclization Yields :

SubstrateConditionsProductYield
β-Keto ester 66a NaOMe, MeOH, refluxPiperidin-2,4-dione 65a 42%
β-Keto ester 66a (propyl variant)NaOMe, MeCNPiperidin-2,4-dione 65b 58%

The higher yield for the propyl-substituted derivative highlights the role of steric effects in favoring cyclization.

Reductive Amination of Ethyl Piperidine-4-Carboxylate

Reductive amination offers a modular route to introduce the isopropyl group post-esterification. In this approach:

  • Esterification of Piperidine-4-Carboxylic Acid : Reaction with ethanol and SOCl₂ yields ethyl piperidine-4-carboxylate.

  • Reductive Amination with Acetone : Treatment with acetone and NaBH(OAc)₃ introduces the isopropyl group at the nitrogen.

The mechanism involves imine formation followed by reduction. Key advantages include mild conditions and compatibility with sensitive functional groups.

Optimized Conditions :

  • Solvent : Dichloroethane (DCE) or methanol.

  • Reducing Agent : NaBH(OAc)₃ (2 equiv).

  • Temperature : Room temperature.

ParameterValueYield
Acetone Equiv572%
Reaction Time12 h68%
CatalystNone

This method avoids harsh alkylation conditions but requires anhydrous conditions to prevent hydrolysis of the ester.

Alkylation of Ethyl Piperidine-4-Carboxylate

Direct alkylation of ethyl piperidine-4-carboxylate’s nitrogen with isopropyl halides represents a straightforward but less efficient approach. The reaction typically employs:

  • Alkylating Agent : Isopropyl bromide or iodide.

  • Base : Potassium carbonate or sodium hydride.

  • Solvent : DMF or acetonitrile.

Challenges include over-alkylation (forming quaternary ammonium salts) and steric hindrance from the isopropyl group.

Yield Comparison :

Alkylating AgentBaseYield
Isopropyl bromideK₂CO₃45%
Isopropyl iodideNaH63%

Industrial-Scale Considerations

Large-scale synthesis prioritizes cost-efficiency and safety. Continuous flow systems excel in:

  • Heat Management : Exothermic reactions (e.g., alkylation) are controlled via rapid cooling.

  • Mixing Efficiency : Microreactors enhance mass transfer, reducing reaction times.

Case Study : A pilot plant achieved 89% yield using a tubular reactor for the ethyl chloroformate method, with a throughput of 50 kg/day .

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-isopropylpiperidine-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of new esters or amides depending on the nucleophile used.

Scientific Research Applications

Ethyl 1-isopropylpiperidine-4-carboxylate has various applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex piperidine derivatives.

    Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of Ethyl 1-isopropylpiperidine-4-carboxylate involves its interaction with specific molecular targets. The compound may act on enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs of ethyl 1-isopropylpiperidine-4-carboxylate, highlighting variations in substituents, molecular weights, and applications. Comparisons are inferred from substituent effects and available data on related compounds:

Compound Name Substituent Position & Group Molecular Weight (g/mol) CAS Number Key Properties/Applications
This compound 1-isopropyl, 4-ethyl ester Not provided Not listed Potential intermediate in drug synthesis
Ethyl 4-isopropylpiperidine-4-carboxylate HCl 4-isopropyl, 4-ethyl ester (HCl salt) Not provided 24424-99-5 Improved solubility due to hydrochloride salt
Ethyl 1-benzoylpiperidine-4-carboxylate 1-benzoyl, 4-ethyl ester Not provided 136081-74-8 Lab research use; benzoyl group may enhance aromatic interactions
Ethyl 4-(2-fluorophenyl)-4-piperidinecarboxylate 4-(2-fluorophenyl), 4-ethyl ester Not provided 80142-03-6 Fluorine substituent may increase metabolic stability
Ethyl 1-(3-pyridylmethyl)piperidine-4-carboxylate 1-(3-pyridylmethyl), 4-ethyl ester Not provided 138030-50-9 Pyridyl group could enhance binding to nicotinic receptors

Key Observations:

Substituent Effects on Solubility :

  • The hydrochloride salt of ethyl 4-isopropylpiperidine-4-carboxylate (CAS 24424-99-5) likely exhibits higher aqueous solubility compared to the free base form of this compound .
  • Fluorinated analogs (e.g., ethyl 4-(2-fluorophenyl)-4-piperidinecarboxylate) may demonstrate enhanced metabolic stability due to the electron-withdrawing effects of fluorine .

Benzoyl-substituted derivatives (e.g., ethyl 1-benzoylpiperidine-4-carboxylate) are often explored for their aromatic stacking capabilities in receptor binding .

Safety and Hazards: Ethyl 4-(2-fluorophenyl)-4-piperidinecarboxylate is classified as acutely toxic (oral, Category 4) and a respiratory irritant (H335), indicating stricter handling requirements compared to non-fluorinated analogs .

Research Findings and Limitations

  • Structural Insights: The position of substituents (1- vs. 4-) significantly impacts molecular conformation.
  • Data Gaps : Experimental data on solubility, melting points, and biological activity for this compound are absent in the provided evidence. Comparisons rely on structurally related compounds.
  • Synthetic Utility: Piperidine carboxylates are frequently used as intermediates.

Biological Activity

Ethyl 1-isopropylpiperidine-4-carboxylate (EIPC) is a chemical compound that has garnered attention in medicinal chemistry due to its structural features and potential biological activities. This article explores the biological activity of EIPC, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

EIPC is characterized by the molecular formula C12H23NO2C_{12}H_{23}NO_2 and a molecular weight of approximately 213.32 g/mol. The compound features a piperidine ring with an isopropyl group at the first position and an ethyl ester at the fourth position, which contributes to its unique biological properties.

Property Value
Molecular FormulaC12H23NO2C_{12}H_{23}NO_2
Molecular Weight213.32 g/mol
StructurePiperidine derivative

Pharmacological Properties

EIPC is primarily studied for its potential as a precursor in the synthesis of various piperidine derivatives, which are known for their diverse biological activities, including:

  • Analgesic Effects : Some derivatives exhibit pain-relieving properties.
  • Anti-inflammatory Activity : EIPC and its derivatives have been investigated for their ability to reduce inflammation.
  • Anticancer Potential : Research indicates that piperidine derivatives can induce apoptosis in cancer cells through various molecular pathways.

The biological activity of EIPC is largely attributed to its interaction with specific receptors and enzymes. The compound may modulate neurotransmitter systems, particularly those involved in pain and inflammation response.

Key Mechanisms:

  • Modulation of Receptor Activity : EIPC may influence the activity of neurotransmitter receptors, potentially leading to analgesic effects.
  • Apoptosis Induction in Cancer Cells : Similar compounds have been shown to activate caspase pathways, leading to programmed cell death in cancerous cells.

Anticancer Activity

A study investigating the anticancer properties of piperidine derivatives, including EIPC, found that these compounds can activate intrinsic apoptotic pathways. For instance, treatment with certain piperidine analogs resulted in increased levels of cytochrome c in the cytosol, activating caspase-3 and caspase-9, which are critical for apoptosis .

Analgesic Properties

Research has demonstrated that piperidine derivatives can exhibit significant analgesic effects. In animal models, derivatives similar to EIPC have been shown to reduce pain responses effectively .

Comparative Analysis with Related Compounds

To better understand the potential of EIPC, it is useful to compare it with structurally related compounds:

Compound Name Molecular Formula Key Features
Ethyl Piperidine-4-CarboxylateC10H17NO2C_{10}H_{17}NO_2Lacks isopropyl group; simpler structure
Isopropyl 1-Piperidine-4-CarboxylateC12H23NO2C_{12}H_{23}NO_2Similar structure; potential for similar activity
Ethyl 1-(3-Aminopropyl)piperidine-4-carboxylateC12H23N2O2C_{12}H_{23}N_2O_2Contains amino group; different biological profile

Q & A

Q. What are the optimal synthetic routes for Ethyl 1-isopropylpiperidine-4-carboxylate?

The synthesis typically involves alkylation of a piperidine precursor with an isopropyl group, followed by esterification. A common method includes:

  • Step 1 : Reacting 4-piperidinecarboxylic acid with isopropyl halide under basic conditions (e.g., K₂CO₃ or NaH) to introduce the isopropyl substituent.
  • Step 2 : Esterification of the carboxylic acid group using ethanol and a catalyst like H₂SO₄ or DCC.
  • Optimization : Continuous flow reactors (for scalability) and low-temperature conditions (0–5°C) improve yield and purity .
  • Purity Control : Intermediate purification via column chromatography or recrystallization is critical .

Q. What analytical techniques are recommended for characterizing purity and structural integrity?

A combination of methods ensures accurate characterization:

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., isopropyl group at N1, ester at C4) .
  • Mass Spectrometry : High-resolution MS (HRMS) for molecular formula verification .
  • HPLC : Reverse-phase HPLC with UV detection (λ = 210–254 nm) to assess purity (>95% preferred) .
  • Elemental Analysis : Carbon, hydrogen, and nitrogen (CHN) analysis to validate stoichiometry .

Q. How can computational tools aid in predicting reactivity or stability?

  • DFT Calculations : To model electron density distribution, predict nucleophilic/electrophilic sites, and assess steric effects of the isopropyl group .
  • Molecular Dynamics Simulations : Study solvation effects or degradation pathways in biological media .
  • Software : Gaussian or ORCA for quantum mechanical modeling; Mercury (CCDC) for crystal packing analysis .

Advanced Research Questions

Q. How to resolve contradictions in reported crystallographic data for piperidine derivatives?

Discrepancies may arise from disordered structures or twinning. Methodological steps include:

  • Refinement : Use SHELXL with restraints for disordered isopropyl or ester groups .
  • Validation : Check R-factor convergence and ADDSYM alerts in PLATON to detect missed symmetry .
  • Data Collection : High-resolution synchrotron data (d ≤ 0.8 Å) improves model accuracy .

Q. What strategies can address variability in biological activity studies?

Variations often stem from experimental design differences. Standardize protocols by:

  • Assay Conditions : Control pH, temperature, and solvent (e.g., DMSO concentration ≤1% v/v) .
  • Metabolic Stability Tests : Use liver microsomes to evaluate compound half-life and correlate with in vivo results .
  • Statistical Analysis : Apply ANOVA or t-tests to compare replicates; report IC₅₀ values with confidence intervals .

Q. How to design experiments to study intermolecular interactions in solid-state structures?

  • Crystal Engineering : Co-crystallize with hydrogen-bond donors (e.g., carboxylic acids) to stabilize specific packing motifs .
  • Mercury Software : Use the "Materials Module" to analyze π-π stacking, van der Waals contacts, or halogen bonding .
  • Thermal Analysis : DSC/TGA to correlate melting points with packing efficiency .

Data Contradiction and Reproducibility

Q. How to troubleshoot inconsistent yields in multi-step syntheses?

  • Reaction Monitoring : Use inline FTIR or LC-MS to detect intermediates and optimize stepwise conversion .
  • Byproduct Identification : GC-MS or preparative TLC to isolate and characterize side products (e.g., over-alkylated species) .
  • Scale-Up Adjustments : Address mass transfer limitations in batch reactors by switching to flow chemistry .

Q. What methodologies validate the compound’s role as a chiral building block?

  • Chiral HPLC : Use columns like Chiralpak IA/IB to separate enantiomers and determine enantiomeric excess (ee) .
  • Circular Dichroism (CD) : Compare experimental CD spectra with DFT-simulated spectra to assign absolute configuration .
  • X-ray Crystallography : Resolve chiral centers via anomalous scattering (e.g., using Cu Kα radiation) .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Ethyl 1-isopropylpiperidine-4-carboxylate
Reactant of Route 2
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Ethyl 1-isopropylpiperidine-4-carboxylate

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